cis-tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate
Description
cis-tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate is a stereospecific azetidine derivative characterized by a four-membered nitrogen-containing ring substituted with hydroxymethyl groups at positions 2 and 4, and a tert-butyl carboxylate protective group. Azetidines are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding affinity and metabolic stability in drug candidates.
Properties
IUPAC Name |
tert-butyl (2S,4R)-2,4-bis(hydroxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7(5-12)4-8(11)6-13/h7-8,12-13H,4-6H2,1-3H3/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVITVQAVGWZKZ-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C[C@H]1CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
cis-tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
cis-tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The azetidine ring structure may also play a role in its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of cis-tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate can be contextualized by comparing it to related compounds, including those listed in the provided evidence (Supplementary Figure 1, ).
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Functional Groups | Potential Applications | Reference |
|---|---|---|---|---|
| cis-tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate | Azetidine ring | Hydroxymethyl, tert-butyl carboxylate | Drug intermediates, antifungals | N/A |
| Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl) ethyl ester | Fatty acid ester | Hydroxymethyl, ester | Surfactants, emulsifiers | |
| Phenol, 2,4-bis(1,1-dimethylethyl)- | Phenolic ring | Bulky tert-butyl groups | Antioxidants, stabilizers | |
| Benzenepropanoic acid, 3,5-bis(tert-butyl)-4-hydroxy-, octadecyl ester | Aromatic ester | Phenolic hydroxyl, long-chain ester | Polymer additives, lubricants |
Key Observations
Hydroxymethyl Functionality: The hydroxymethyl groups in the target compound enhance hydrophilicity and hydrogen-bonding capacity, similar to compound 13 (Hexadecanoic acid derivative) .
Steric Effects: The tert-butyl group in the target compound provides steric hindrance, analogous to compound 4 (Phenol derivative) . This feature may reduce enzymatic degradation, a critical advantage in drug design.
Applications: While compounds like 9 (Benzenepropanoic acid ester) are used in industrial applications (e.g., lubricants), the azetidine derivative’s nitrogen heterocycle and polar groups make it more suited for pharmaceutical applications, such as antifungal agents.
Stability and Reactivity :
- The azetidine ring’s strain may increase reactivity compared to saturated alkanes (e.g., compounds 1, 6, or 10 ), enabling selective functionalization under mild conditions.
Limitations of Available Evidence
The provided evidence (Supplementary Figure 1, ) focuses on alkanes, phenolic derivatives, and fatty acid esters, none of which are direct structural analogs of azetidine-based compounds. Thus, comparisons rely on indirect functional or substituent-based parallels rather than direct pharmacological or synthetic data. Further studies isolating azetidine derivatives or evaluating their bioactivity are necessary to validate these hypotheses.
Biological Activity
Cis-tert-butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate (CAS No. 1016233-26-3) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique azetidine structure, which may contribute to its pharmacological properties. The following sections will discuss its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 217.27 g/mol. Its structure includes two hydroxymethyl groups and a tert-butyl group attached to the azetidine ring, which influences its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. In vitro tests have shown effectiveness against certain bacterial strains, suggesting a potential role in developing new antibiotics.
- Antioxidant Properties : The presence of hydroxymethyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity. This property is significant in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which could be valuable in treating metabolic disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives of azetidine compounds, including this compound. The results demonstrated a significant reduction in bacterial growth for Gram-positive bacteria when treated with this compound.
Case Study 2: Antioxidant Activity
In another investigation published in Molecules, the antioxidant capacity of this compound was compared with standard antioxidants like ascorbic acid. The findings indicated that the compound exhibited comparable antioxidant activity, suggesting its potential use in formulations aimed at reducing oxidative damage .
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.27 g/mol |
| CAS Number | 1016233-26-3 |
| Purity | ≥97% |
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of cis-tert-butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate to ensure high purity and yield?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For azetidine derivatives, tert-butyl carbamate (Boc) protection is commonly used to stabilize reactive amines during functionalization. Key steps include:
- Hydroxymethylation : Use of formaldehyde or paraformaldehyde under basic conditions (e.g., NaHCO₃) to introduce hydroxymethyl groups at positions 2 and 3.
- Stereochemical Control : Employ chiral catalysts (e.g., Ru-based) or enantioselective reducing agents to favor the cis-configuration.
- Purification : Chromatographic separation (e.g., reverse-phase HPLC) to isolate the cis-isomer, as evidenced by analogs like tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3) requiring similar protocols .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., tert-butyl protons at ~1.4 ppm, hydroxymethyl protons at ~3.5–4.0 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₀H₁₉NO₅: [M+H]⁺ = 234.1342).
- X-ray Crystallography : Resolve stereochemistry if crystals are obtainable, as demonstrated in structurally related azetidine-carboxylates .
Advanced Research Questions
Q. What experimental strategies address regioselectivity challenges during functionalization of the azetidine ring in this compound?
- Methodological Answer : Regioselective modification requires:
- Protection/Deprotection : Temporarily block one hydroxymethyl group using silyl ethers (e.g., TBSCl) to direct reactivity to the desired position.
- Catalytic Directing Groups : Utilize palladium catalysts with chelating ligands to favor substitution at specific sites, as seen in analogs like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5) .
- Computational Modeling : Predict reactive sites using DFT calculations to guide reagent selection .
Q. How does the stereochemistry of the cis-configuration influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The cis-arrangement of hydroxymethyl groups creates steric hindrance, affecting:
- Reaction Rates : Slower kinetics in SN2 reactions due to crowded transition states.
- Catalytic Efficiency : Requires bulkier ligands (e.g., XPhos) in Pd-catalyzed cross-couplings to accommodate steric constraints.
- Byproduct Formation : Monitor for epimerization using in-situ IR or Raman spectroscopy, as observed in fluorinated azetidine derivatives (e.g., CAS: 1781046-72-7) .
Q. What methodologies resolve contradictions in reported biological activity data for hydroxymethyl-functionalized azetidine derivatives?
- Methodological Answer : Address discrepancies via:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO vehicle).
- Metabolic Stability Testing : Evaluate compound half-life in liver microsomes to account for degradation artifacts.
- Structure-Activity Relationship (SAR) Studies : Compare analogs like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS: 325775-44-8) to isolate functional group contributions .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound in polar solvents?
- Methodological Answer : Variations arise from:
- Crystallinity vs. Amorphous State : Use DSC to confirm physical state; amorphous forms typically exhibit higher solubility.
- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10) to identify ionization effects.
- Impurity Interference : Quantify residual solvents (e.g., THF) via GC-MS, as impurities can artificially enhance solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
